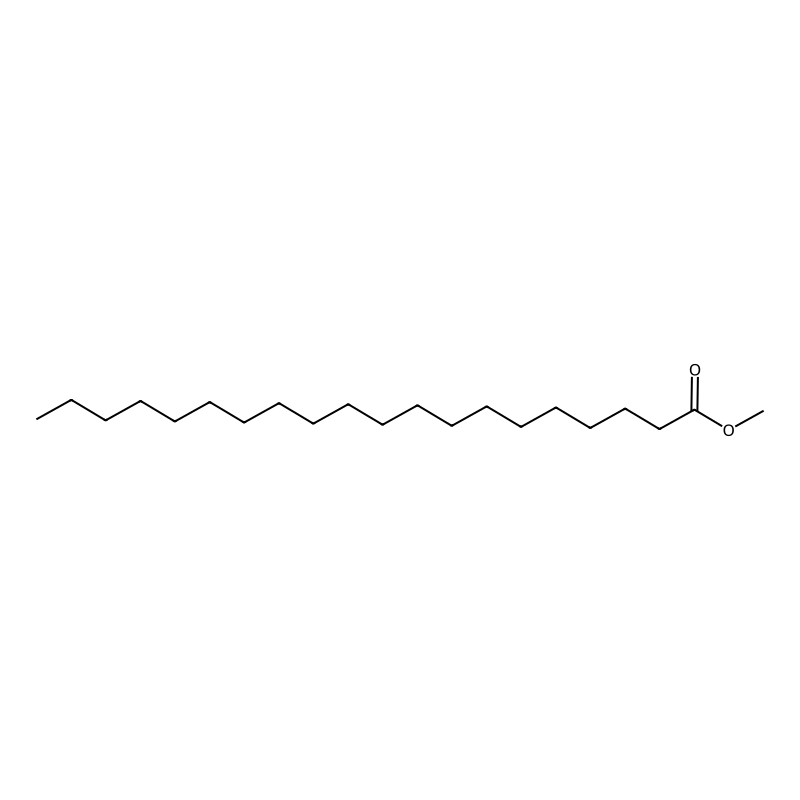Methyl arachidate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Methyl arachidate, also known as arachidic acid methyl ester, is a fatty acid methyl ester (FAME) found naturally in various plants and organisms . While its specific research applications are still being explored, there are a few key areas where it holds potential:
Pharmaceutical Research and Development
Methyl arachidate can be used as a pharmaceutical secondary standard and certified reference material (CRM) . These materials play a crucial role in ensuring the quality and consistency of drugs during their development and production. They serve as benchmarks for analytical tests, allowing researchers to compare the properties of newly synthesized drugs to established standards .
Studying Lipid Metabolism and Signaling
Fatty acid methyl esters like methyl arachidate can be valuable tools for studying lipid metabolism and signaling pathways in cells. Researchers can use them to investigate how cells uptake, process, and utilize various types of fatty acids for energy production and other cellular functions .
Methyl arachidate is a fatty acid methyl ester with the molecular formula C21H42O2 and a molecular weight of approximately 326.557 g/mol. It is also known by various names, including methyl eicosanoate and arachidic acid methyl ester. This compound appears as a white to almost white powder or crystalline solid, with a melting point ranging from 45.0 to 50.0 °C . Methyl arachidate is primarily derived from arachidic acid, which is a long-chain saturated fatty acid.
- Transesterification: Methyl arachidate can react with alcohols to form different esters and glycerol.
- Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into arachidic acid and methanol.
- Oxidation: Under certain conditions, methyl arachidate can undergo oxidation, leading to the formation of aldehydes or carboxylic acids .
Methyl arachidate can be synthesized through several methods:
- Esterification Reaction:
- Arachidic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce methyl arachidate and water.
- Transesterification:
- Oils rich in arachidic acid can be transesterified with methanol using a base catalyst (e.g., sodium hydroxide) to yield methyl arachidate.
- Chemical Reduction:
Methyl arachidate has several applications across various fields:
- Cosmetics and Personal Care Products: Used as an emollient and skin-conditioning agent due to its moisturizing properties.
- Food Industry: Acts as a flavoring agent or food additive in certain formulations.
- Biodiesel Production: As a fatty acid methyl ester, it can be utilized in biodiesel formulations due to its favorable combustion properties .
Methyl arachidate shares similarities with other fatty acid methyl esters. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl Palmitate | C16H32O2 | Derived from palmitic acid; shorter carbon chain |
| Methyl Stearate | C18H36O2 | Derived from stearic acid; commonly used in cosmetics |
| Methyl Oleate | C18H34O2 | Contains a double bond; more fluid at room temperature |
| Methyl Arachidonate | C20H34O2 | Contains multiple double bonds; involved in signaling pathways |
Methyl arachidate's unique feature lies in its long carbon chain length (21 carbons), which contributes to its distinct physical properties and potential applications in various industries .






